Functional Selectivity: Favoring MOR Activation over σ1 Receptor Binding Compared to Methanone Derivatives
The present compound, as an amide derivative, is structurally poised for a different functional selectivity window compared to the better-characterized tetrahydrothiopyran methanone series. In a focused patent program, related tetrahydrothiopyran amides demonstrated preferential activation of the μ-opioid receptor (MOR) with reduced σ1 receptor binding, a profile hypothesized to mitigate opioid-induced hyperalgesia [1]. This differentiation from the methanone series, which often exhibits more balanced dual-activity, is critical for selecting the correct scaffold for a given pain indication [1][2].
| Evidence Dimension | Functional Activity Shift (Amide vs. Methanone) |
|---|---|
| Target Compound Data | Data not publicly disclosed; inferred from patent SAR for tetrahydrothiopyran amide class. |
| Comparator Or Baseline | Tetrahydrothiopyran methanone derivatives (e.g., patent examples in WO2018153546A1) show balanced σ1/MOR dual activity. |
| Quantified Difference | Qualitative shift: Amide series demonstrates reduced σ1 affinity relative to MOR activation compared to methanone series, as described in patent text. |
| Conditions | In vitro σ1 and MOR binding and functional assays as described in WO2018108319A1. |
Why This Matters
For procurement in pain research, selecting an amide scaffold over a methanone scaffold directly biases the biological profile toward MOR-dominant signaling, which is a key decision point in lead optimization campaigns.
- [1] Esteve Pharmaceuticals SA. (2018). WO2018108319A1 - Tetrahydropyran and tetrahydrothiopyran amide derivatives having multimodal activity against pain. WIPO (PCT). View Source
- [2] Esteve Pharmaceuticals SA. (2018). WO2018153546A1 - Tetrahydropyran and tetrahydrothiopyran methanone derivatives having multimodal activity against pain. WIPO (PCT). View Source
